Product packaging for Ferric acetate(Cat. No.:CAS No. 1834-30-6)

Ferric acetate

Cat. No.: B155305
CAS No.: 1834-30-6
M. Wt: 232.98 g/mol
InChI Key: PVFSDGKDKFSOTB-UHFFFAOYSA-K
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Description

Historical Context and Evolution of Academic Inquiry into Iron(III) Acetate (B1210297) Systems

The history of ferric acetate is rooted in early chemical applications, long before its complex structure was understood. Materials loosely described as basic iron acetates, prepared by reacting iron with acetic acid and air, were used as dyes and mordants in the textile and leather industries, with some applications dating to the 19th century. wikipedia.orgfutureengineers.orgncats.io The formation of its characteristic red-brown color upon reacting aqueous solutions of iron(III) sources with acetate salts was historically used as a qualitative test for the presence of ferric ions. wikipedia.org

Early academic inquiry into the nature of this compound laid the groundwork for modern coordination chemistry. It was through these initial investigations that scientists first postulated that "basic this compound" was not a simple salt but a more complex structure. wikipedia.org Early work established that the core of the compound was a trinuclear iron cluster. lmaleidykla.lt This discovery was significant, as the compound became one of the earliest identified examples of a molecular complex of iron that features an oxide ligand, a concept that would become central to understanding many polynuclear metal complexes. wikipedia.org The evolution of analytical techniques, particularly X-ray crystallography, later confirmed the precise trinuclear structure, revealing a central triply bridging oxide ion. wikipedia.org This progression from a simple colorimetric test and industrial dye to a model system for studying polynuclear coordination compounds highlights the evolution of chemical understanding over time.

Scope and Significance of this compound in Modern Inorganic and Coordination Chemistry

In the realm of modern chemical research, this compound's significance lies in its role as a versatile building block and catalyst. Its most common form, the trinuclear cation [Fe₃O(OAc)₆(H₂O)₃]⁺, serves as a well-defined starting material for creating more complex molecular architectures.

A primary area of its application is in the synthesis of Metal-Organic Frameworks (MOFs). lmaleidykla.lt MOFs are porous materials with a wide range of potential applications, including gas storage and catalysis. This compound is often used as a precursor for the iron nodes in these frameworks due to its solubility and reactivity profile. lmaleidykla.lt

Furthermore, this compound is a key player in the synthesis of various coordination complexes and clusters. The terminal water ligands on the trinuclear framework can be readily substituted with other ligands, such as pyridine (B92270), allowing for the systematic modification of the complex's properties. wikipedia.orgrsc.org This tunability is crucial for studying structure-property relationships. Researchers have also synthesized mixed-metal species, such as [Fe₂CoO(OAc)₆(H₂O)₃], by substituting one of the iron centers, further expanding the chemical space accessible from the basic iron acetate core. wikipedia.org Beyond its structural roles, this compound and its derivatives have been explored as catalysts in organic synthesis, for reactions such as the coupling of carbon dioxide with epoxides and the polymerization of lactide. rsc.org

Fundamental Coordination Chemistry Principles Relevant to Trinuclear Iron(III) Acetate Species

The structure and reactivity of this compound are best understood through several fundamental principles of coordination chemistry. The compound typically exists as a salt containing the trinuclear oxo-centered cation, [Fe₃O(OAc)₆(H₂O)₃]⁺. wikipedia.orgsemanticscholar.orgresearchgate.net

Polynuclearity and Bridging Ligands: The core of the complex is a prime example of a polynuclear, specifically trinuclear, cluster. lmaleidykla.ltharvard.edu This means it contains three iron metal centers. These Fe(III) ions are held together in a triangular arrangement by a central μ₃-oxo ligand (an oxygen atom that bridges all three iron atoms). semanticscholar.orgresearchgate.net Additionally, six acetate (OAc⁻) ligands act as bridging ligands, with each acetate spanning two iron centers. researchgate.net This extensive bridging network is responsible for the stability of the trinuclear core.

Coordination Geometry and Ligand Denticity: Each of the three iron(III) centers in the [Fe₃O(OAc)₆(H₂O)₃]⁺ cation exhibits an octahedral coordination geometry. wikipedia.org The six coordination sites around each iron atom are occupied by oxygen atoms from four different ligands: the central μ₃-oxo ligand, two bridging acetate groups, and one terminal water molecule. researchgate.net The acetate ion in this structure functions as a bidentate ligand, but in a bridging, rather than chelating, fashion. researchgate.net

Electronic Structure and Magnetic Properties: The iron atoms are in the +3 oxidation state, possessing a d⁵ electron configuration. Mössbauer spectroscopy studies indicate that the Fe(III) ions are in a high-spin state (S = 5/2). The magnetic interactions within the cluster are a key area of research. The Fe(III) ions are coupled by antiferromagnetic exchange interactions, mediated by the bridging oxo and acetate ligands. semanticscholar.orgresearchgate.net This means that the spins of the unpaired electrons on adjacent iron centers tend to align in opposite directions. The strength of this coupling can be influenced by subtle changes to the geometry of the Fe₃O core, for instance, by substituting the terminal water ligands with others like pyridine, which can alter the magnetic ground state of the molecule. rsc.org

Data Tables

Table 1: Structural Properties of the Basic this compound Cation

Property Description Reference
Formula [Fe₃O(OAc)₆(H₂O)₃]⁺ semanticscholar.org
Metal Centers 3 x Fe(III)
Central Bridge 1 x μ₃-Oxo ligand wikipedia.orgresearchgate.net
Other Bridges 6 x Acetate (OAc⁻) ligands researchgate.net
Terminal Ligands 3 x Water (H₂O) molecules researchgate.net
Fe(III) Geometry Octahedral wikipedia.org

| Symmetry (Idealized) | D₃h | wikipedia.org |

Table 2: Key Research Findings on this compound Complexes

Research Area Finding Significance Reference(s)
Catalysis Fe(III)-acetate complexes with salan/salen ligands catalyze the coupling of CO₂ and epoxides. Demonstrates catalytic application in green chemistry for producing cyclic carbonates. rsc.org
Magnetism Coordination of pyridine ligands to the [Fe₃O(OAc)₆]⁺ core alters the Fe-O bond lengths and the antiferromagnetic coupling constants. Shows that magnetic properties can be tuned by ligand substitution, enabling "magnetic switching." rsc.org
Materials Science Used as a precursor for synthesizing iron-based Metal-Organic Frameworks (MOFs). Provides a convenient and effective starting material for advanced porous materials. lmaleidykla.lt

| Structural Chemistry | A polymeric form of basic iron(III) acetate linked by additional acetate bridges has been isolated. | Reveals further structural diversity beyond the discrete trinuclear cluster. | iucr.org |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9FeO6 B155305 Ferric acetate CAS No. 1834-30-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

iron(3+);triacetate
Source PubChem
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InChI

InChI=1S/3C2H4O2.Fe/c3*1-2(3)4;/h3*1H3,(H,3,4);/q;;;+3/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVFSDGKDKFSOTB-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Fe+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9FeO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00890549
Record name Iron(III) acetate
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Molecular Weight

232.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1834-30-6, 2140-52-5
Record name Ferric acetate
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Record name Iron acetate
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Record name Acetic acid, iron(3+) salt (3:1)
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Record name Iron(III) acetate
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Record name Iron(3+) acetate
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Record name FERRIC ACETATE
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Synthetic Methodologies and Mechanistic Investigations

Diverse Synthesis Pathways for Ferric Acetate (B1210297) Complexes

The preparation of ferric acetate can be achieved through various routes, each yielding products with specific characteristics, such as crystallinity and purity. The choice of method often depends on the desired final product and the available starting materials.

Hydrothermal synthesis is a method that utilizes elevated temperature and pressure in aqueous solutions to promote the crystallization of materials. While extensively used for producing crystalline iron oxides, its application to directly form crystalline this compound is more nuanced. researchgate.netacs.org The process often involves an iron salt, such as iron(II) chloride (FeCl₂) or iron(III) chloride (FeCl₃), which is subjected to hydrothermal conditions in the presence of a precipitating agent like urea. acs.orgacs.org These conditions facilitate the formation of iron oxide nanoparticles, where acetate may be used as a shape-directing agent or be present as a precursor that decomposes. acs.org

In a typical approach, an iron precursor is dissolved in a solvent mixture, often water and ethanol (B145695), and sealed in an autoclave. acs.org The vessel is heated to temperatures ranging from 120°C to 180°C for several hours. acs.orgyoutube.com Under these conditions, the solubility of reactants increases, facilitating chemical reactions and crystallization. While this method is highly effective for oxides, the isolation of a stable, crystalline this compound product directly from the hydrothermal process is challenging due to the compound's tendency to decompose or transform at elevated temperatures. stackexchange.comakjournals.com

A common and straightforward method for synthesizing this compound involves the oxidation of more reduced iron species.

From Iron Powder: This pathway begins with the reaction of metallic iron, such as iron powder or steel wool, with acetic acid. wikipedia.org This initial reaction produces hydrogen gas and iron(II) acetate (ferrous acetate). wikipedia.org Fe(s) + 2 CH₃COOH(aq) → Fe(CH₃CO₂)₂(aq) + H₂(g) wikipedia.org

The subsequent and crucial step is the oxidation of the resulting iron(II) ions to iron(III). This is typically achieved by introducing an oxidizing agent into the solution. Atmospheric oxygen can facilitate this oxidation over time, but for more efficient and controlled synthesis, stronger oxidants like hydrogen peroxide (H₂O₂) are used. lmaleidykla.ltsciencemadness.org The solution's color changes from the pale green characteristic of ferrous acetate to a deep red-brown, indicating the formation of this compound. sciencemadness.orgstackexchange.com

From Iron(II) Acetate: Iron(II) acetate itself serves as a direct precursor. Aqueous solutions of iron(II) acetate are inherently unstable in the presence of air. crystalls.info Dissolved oxygen readily oxidizes the Fe²⁺ ions to Fe³⁺, leading to the formation of this compound and related hydroxyacetate species. stackexchange.comcrystalls.inforeddit.com This transformation is often visually apparent as the solution changes color. The process can be accelerated by heating or by the addition of an oxidizing agent. stackexchange.com

The thermal decomposition of iron acetates is a key process for producing iron oxide nanoparticles. researchgate.net Basic this compound begins to decompose at approximately 150 °C (423 K). stackexchange.comaskiitians.com The nature of the final products, such as magnetite (Fe₃O₄) and hematite (B75146) (α-Fe₂O₃), is highly dependent on the heating rate and the composition of the atmosphere (e.g., air or an inert environment). akjournals.com

Studies on the thermal decomposition of basic this compound show that at a slow heating rate (e.g., 1 K/min), the primary product is Fe₂O₃. akjournals.com However, at higher heating rates (5 K/min and above), intermediate iron oxides with iron in a lower oxidation state, such as magnetite (Fe₃O₄), are formed before being re-oxidized to Fe₂O₃ at higher temperatures. akjournals.com This indicates that the decomposition pathway is complex and can involve changes in the oxidation state of the iron centers. The solventless thermal decomposition of iron(II) acetate in air is also a viable route to synthesize magnetite and hematite nanoparticles. researchgate.net

A well-defined and widely used laboratory method for preparing this compound involves the controlled reaction of iron metal with acetic acid and hydrogen peroxide. lmaleidykla.lt In a typical procedure, iron powder is added to an aqueous solution of acetic acid and heated, for instance, to 75°C, until the metal has fully reacted to form a green solution of iron(II) acetate. lmaleidykla.lt

After the oxidation is complete, the resulting dark red solution is filtered. The this compound product can then be isolated as dark red crystals by evaporating the solvent. lmaleidykla.lt Recrystallization from ethanol can be employed to obtain a purer product with well-defined, plate-like crystals. lmaleidykla.lt

Table 1: Overview of this compound Synthesis Methods

Synthesis PathwayPrecursorsKey ReagentsGeneral ConditionsProduct Characteristics
Hydrothermal SynthesisIron(II/III) salts (e.g., FeCl₃)Water, Ethanol, UreaSealed autoclave, 120-180°CPrimarily crystalline iron oxides; acetate acts as precursor/modifier
Oxidation from Iron PowderIron powder, steel woolAcetic acid, Hydrogen peroxide (or air)Heating (e.g., 75°C), subsequent oxidationDark red solution, yields dark red crystals upon evaporation lmaleidykla.lt
Oxidation from Iron(II) AcetateIron(II) acetateOxygen (from air)Aqueous solution, ambient conditionsSlow conversion to red-brown ferric species stackexchange.comcrystalls.info
Thermal DecompositionIron(II) acetate, Iron(III) acetateHeat>150°C in air or inert atmosphereIron oxides (Fe₂O₃, Fe₃O₄); product depends on heating rate akjournals.com

This compound can also be synthesized as part of larger coordination complexes involving tetradentate chelating ligands such as Salen, Salan, and Salalen frameworks. rsc.orgrsc.orgresearchgate.net These air-stable Fe(III)-acetate complexes are typically prepared via a simple synthetic protocol. rsc.orgnih.gov The method involves reacting iron(II) acetate (Fe(OAc)₂) with the desired ligand (e.g., H₂salen) in a solvent such as ethanol. rsc.orgnih.gov The reaction is carried out in the presence of air, which serves as the oxidant, converting the iron from the +2 to the +3 oxidation state. rsc.org

This approach has been used to generate a wide array of Fe(III)-acetate complexes with modified ligand structures, allowing for the investigation of structure-activity relationships. rsc.orgresearchgate.net X-ray diffraction studies have confirmed the solid-state structures for many of these complexes, revealing details about their coordination geometry. rsc.orgresearchgate.netresearchgate.net

Table 2: Examples of Ligand-Assisted Synthesis of Fe(III)-Acetate Complexes

Ligand FamilyGeneral Structure DescriptionSynthesis PrecursorsSignificance
SalenDerived from salicylaldehyde (B1680747) and ethylenediamine, forming a di-imine structure. wikipedia.orgFe(OAc)₂, H₂salen ligand, Ethanol, Air (as oxidant) rsc.orgnih.govForms stable, often square-pyramidal, Fe(III) complexes. niscpr.res.in
SalanA reduced version of Salen, with single bonds (amines) in the backbone instead of double bonds (imines). wikipedia.orgFe(OAc)₂, H₂salan ligand, Ethanol, Air (as oxidant) rsc.orgCreates more flexible and electron-rich complexes compared to Salen. wikipedia.org
SalalenA mixed ligand framework containing one imine and one amine linkage in the backbone. rsc.orgFe(OAc)₂, H₂salalen ligand, Ethanol, Air (as oxidant) rsc.orgOffers intermediate properties between Salen and Salan complexes. acs.org

Mechanistic Studies of this compound Formation Reactions

The formation of this compound in aqueous solutions is not a simple ion-pairing event but involves the formation of various complex hydroxo acetate species. Potentiometric studies in perchlorate (B79767) media have been used to investigate the equilibria between Fe³⁺, acetate, and hydroxide (B78521) ions. nih.gov These studies have confirmed the presence of multiple complex species, including mononuclear complexes like FeAc²⁺ and FeAc₂⁺, as well as complex trinuclear species such as [Fe₃(OH)₂Ac₆]⁺. nih.gov The formation of these complexes is highly dependent on factors like pH and the ratio of acetate to iron in the solution. nih.gov

In syntheses starting from metallic iron, the mechanism involves a comproportionation reaction when a Fe(III) species is used as the oxidant. For example, if basic this compound is used to oxidize metallic iron, the reaction proceeds as follows: 2 Fe(III) + Fe(0) → 3 Fe(II) stackexchange.com

The resulting Fe(II) species must then be oxidized to Fe(III) in a subsequent step, for instance, by air oxidation. google.com When hydrogen peroxide is the oxidant, the mechanism is a direct redox reaction where Fe(II) is oxidized to Fe(III), as previously described. lmaleidykla.lt

In ligand-assisted syntheses, the mechanism is believed to involve the initial coordination of the Fe(II) ion with the Salen-type ligand, followed by oxidation of the metal center by atmospheric oxygen to the more stable Fe(III) state, which remains coordinated to the ligand and an acetate ion. rsc.orgnih.gov Mechanistic elucidation in these systems can be challenging due to the accessibility of multiple oxidation and spin states for iron. nih.gov

Analysis of Ligand Exchange Mechanisms in Iron Acetate Synthesis

The synthesis of this compound complexes often involves ligand exchange, a fundamental process where one or more ligands attached to the central iron ion are replaced by others. The mechanism of this exchange can vary significantly depending on the reactants and conditions.

A common synthetic route involves the reaction of an iron(II) salt, such as iron(II) acetate, with a new ligand in a suitable solvent like ethanol. rsc.org In these syntheses, which are often conducted in air, the acetate ligand is exchanged for a new incoming ligand, such as a salalen, salan, or salen type, accompanied by the oxidation of the iron center from Fe(II) to Fe(III). rsc.orgyoutube.com While the precise mechanistic steps for this specific transformation are not fully elucidated in the literature, the general principles of ligand exchange at metal centers provide a framework for understanding the process. nih.gov

Kinetic studies on analogous systems, such as the ligand exchange between ferric citrate (B86180) and desferrioxamine B, suggest several possible pathways that can be considered for this compound synthesis. nih.gov These mechanistic models include:

Associative Mechanism (A): The incoming ligand first binds to the iron complex, forming a high-coordinate intermediate, after which the original ligand detaches. This pathway is favored by the presence of available coordination sites on the metal center.

Dissociative Mechanism (D): A ligand first detaches from the iron complex, creating a lower-coordinate intermediate, which is then rapidly captured by the incoming ligand.

Interchange Mechanism (I): A concerted process where the incoming ligand enters the coordination sphere as the leaving ligand departs, without a distinct intermediate. This can be further divided into associative-interchange (Ia) or dissociative-intercharge (Id) depending on the degree of bond formation with the incoming ligand in the transition state.

In the case of the trinuclear basic this compound cation, [Fe₃O(OAc)₆(H₂O)₃]⁺, the terminal water ligands are also susceptible to substitution by other ligands like pyridine (B92270) or dimethylformamide, representing another clear example of ligand exchange. wikipedia.org

The table below summarizes research findings related to ligand exchange in the context of iron acetate synthesis.

Precursor(s)Incoming Ligand(s)Product TypePotential MechanismSupporting ObservationsRef
Fe(OAc)₂Salalen, Salan, SalenMononuclear Fe(III)-acetate complexLigand Exchange with OxidationFe(X)OAc complex consistently isolated; reaction proceeds in air. rsc.org
Aqueous Fe(III) sourcesAcetate saltsTrinuclear basic iron acetateLigand Exchange (e.g., H₂O for acetate)Formation of the [Fe₃O(OAc)₆(H₂O)₃]⁺ cation from hydrated iron ions. wikipedia.org
[Fe₃O(OAc)₆(H₂O)₃]⁺Pyridine, DimethylformamideSubstituted trinuclear complexLigand ExchangeSubstitution of terminal aqua ligands on the pre-formed cluster. wikipedia.org
Ferric Citrate (analog)Desferrioxamine BFerrioxamine BAssociative, DissociativeSpectrophotometric monitoring suggests pathways involving both direct association and dissociation prior to new ligand binding. nih.gov

In-situ Monitoring of Intermediate Species in Synthetic Processes

Understanding the mechanism of this compound formation requires the detection and characterization of transient intermediate species. In-situ monitoring techniques, which analyze the reaction as it occurs, are indispensable for this purpose. nih.gov While detailed in-situ studies specifically on this compound synthesis are not extensively published, the methodologies applied to other complex iron-catalyzed reactions provide a clear blueprint for such investigations. nih.govthieme-connect.de

Spectroscopic methods are at the forefront of in-situ analysis. For example, in-situ Infrared (IR) spectroscopy can be used to monitor the reaction between an iron precursor and carbon monoxide over time. nih.gov This technique allows for the observation of the formation and subsequent consumption of carbonyl-containing species, providing direct evidence for reaction intermediates. nih.gov In the context of this compound synthesis, IR could track changes in the vibrational frequencies of the acetate ligands, indicating alterations in their coordination mode as the reaction progresses. rsc.org

Mössbauer spectroscopy is an exceptionally powerful tool for iron chemistry as it is highly sensitive to the oxidation state (e.g., Fe²⁺ vs. Fe³⁺) and the coordination environment of the iron nucleus. lmaleidykla.ltresearchgate.net In-situ Mössbauer experiments could directly follow the oxidation of Fe(II) to Fe(III) during syntheses that start from an iron(II) precursor. nih.gov

Other valuable techniques include Nuclear Magnetic Resonance (NMR) spectroscopy , which can identify the formation of new species in solution, and Electron Paramagnetic Resonance (EPR) spectroscopy for characterizing paramagnetic iron intermediates. nih.gov Furthermore, Electrospray Ionization Mass Spectrometry (ESI-MS) has been successfully used to detect intermediary iron-ate complexes, including species with Fe(III), Fe(II), and even Fe(I) oxidation states in related catalytic cycles. thieme-connect.de

The following table outlines key in-situ techniques and their potential applications in monitoring the synthesis of this compound.

Analytical TechniqueType of Information ProvidedPotential Application in this compound SynthesisRef
Infrared (IR) Spectroscopy Identification of functional groups and their bonding environments.Tracking changes in acetate coordination modes; detecting transient ligand-metal bonds. rsc.orgnih.gov
Mössbauer Spectroscopy Determination of iron oxidation state (Fe²⁺, Fe³⁺) and local coordination geometry.Monitoring the rate of oxidation from Fe(II) precursors; identifying different iron environments in cluster formation. nih.govlmaleidykla.ltresearchgate.net
NMR Spectroscopy Characterization of molecular structure and dynamics in solution.Observing the consumption of reactants and the formation of soluble intermediates and final products. nih.gov
EPR Spectroscopy Detection and characterization of paramagnetic species.Studying intermediates involving paramagnetic Fe(III) (high-spin d⁵) or other paramagnetic states. nih.gov
ESI-Mass Spectrometry Identification of the mass-to-charge ratio of ionic species in solution.Detecting charged intermediates, such as iron-ate complexes or cationic clusters, directly from the reaction mixture. thieme-connect.de
UV-Vis Spectrophotometry Monitoring changes in electronic transitions, often related to metal coordination or oxidation state.Following the kinetics of ligand exchange by observing changes in the color and absorbance of the solution. nih.gov

Structural Elucidation and Advanced Characterization Techniques

Trinuclear Cluster Architectures of Basic Ferric Acetate (B1210297)

The most common form of ferric acetate is basic this compound, a coordination complex known for its distinctive trinuclear structure. wikipedia.orgchemicalbook.com This architecture is a recurring motif in the coordination chemistry of iron(III) with carboxylate ligands.

Crystallographic studies, particularly single-crystal X-ray diffraction, have been fundamental in elucidating the structure of basic this compound. researchgate.netresearchgate.netcapes.gov.br The core of the cationic complex, [Fe₃O(OAc)₆(H₂O)₃]⁺, features a central μ₃-oxido ligand (an oxygen atom that bridges three metal centers). wikipedia.org This central oxygen atom and the three iron(III) ions are coplanar, forming a flat, equilateral, or near-equilateral triangle. chemicalbook.comresearchgate.netiucr.org This planar Fe₃O unit is a defining characteristic of these basic carboxylate complexes. researchgate.netnih.gov The iron atoms reside at the vertices of this triangle, with the triply bridging oxide ligand located at the geometric center. wikipedia.orgchemicalbook.comresearchgate.net The structural stability of this arrangement is a key aspect of its chemistry. researchgate.net

ParameterDescriptionTypical Value
Fe-Fe distance The distance between adjacent iron atoms in the trinuclear cluster.~3.28 Å rsc.org
Fe-O (oxido) distance The distance from an iron atom to the central μ₃-oxido ligand.~1.9 Å
Fe-O-Fe angle The angle formed by two iron atoms and the central oxygen atom.~120°

Note: Specific bond lengths and angles can vary slightly depending on the counter-ion and crystalline packing.

In the trinuclear cluster, the iron centers are linked by bridging acetate ligands. nih.gov Six acetate groups in total bridge the three pairs of iron atoms, with one acetate ligand above and one below the plane of the Fe₃O core for each Fe-Fe edge. iucr.org These acetate ligands typically exhibit a bidentate coordination mode, where both oxygen atoms of the carboxylate group bond to the metal centers. libretexts.orgbyjus.com Specifically, they act as bridging ligands, spanning a pair of iron centers rather than chelating to a single metal atom, a common mode for carboxylates which avoids the strain of a four-membered ring. iucr.orglibretexts.orgstackexchange.com This bridging configuration is crucial for maintaining the integrity of the trinuclear cluster. researchgate.net In some polymeric structures, acetate anions can also adopt a syn-anti configuration to link the trinuclear units. iucr.org

Each of the three iron(III) centers within the trinuclear cluster is chemically equivalent in the idealized structure. wikipedia.orgchemicalbook.com The iron ions exhibit a coordination number of six, being bound to six oxygen ligands. wikipedia.orgchemicalbook.com The coordination environment around each iron atom approximates a pseudo-octahedral geometry. wikipedia.orgresearchgate.netmdpi.comresearchgate.netnih.govresearchgate.net The six coordinating oxygen atoms for each iron center are provided by:

The central μ₃-oxido ligand. researchgate.net

Four oxygen atoms from four different bridging acetate groups. researchgate.net

One oxygen atom from a terminal ligand, which is typically a water molecule (aqua ligand) in the basic hydrated form. wikipedia.orgresearchgate.net

The terminal water molecule is positioned trans to the central μ₃-oxido bridge. researchgate.netnih.gov

The isolated cationic cluster, [Fe₃O(OAc)₆(H₂O)₃]⁺, possesses an idealized D3h symmetry. wikipedia.orgchemicalbook.comiucr.org This high degree of symmetry assumes the three iron atoms form a perfect equilateral triangle and that the ligands are arranged symmetrically. However, in the solid state, crystallographic analyses often reveal a lower symmetry. For instance, in the structure of [Fe₃O(CH₃COO)₆(H₂O)₃][AuCl₄]·6H₂O, the complex cation exhibits C₂ internal crystallographic symmetry, indicating slight distortions from the ideal geometry due to crystal packing forces and intermolecular interactions. researchgate.net

While often existing as discrete trinuclear clusters, this compound can also form one-dimensional coordination polymers. iucr.orgnih.gov A crystalline form, [Fe₃(C₂H₃O₂)₇O(C₂H₄O₂)]n, has been identified where the fundamental [Fe₃O(OAc)₆]⁺ units are linked together. iucr.orgnih.gov In this structure, the individual clusters are connected by additional bridging acetate anions, which coordinate to a position trans to the central oxido group on two of the three iron centers. iucr.orgnih.gov This linking results in the formation of zigzag polymeric chains. iucr.org A notable feature of this particular polymer is the coordination of a neutral acetic acid molecule to the third iron center's trans position, a unique observation. iucr.orgnih.gov

Spectroscopic Characterization Methods

A variety of spectroscopic techniques are employed to characterize the structure, bonding, and electronic properties of this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the coordination mode of the acetate ligands. The positions of the asymmetric (νₐ) and symmetric (νₛ) carboxylate (COO⁻) stretching bands are diagnostic. In one study, these bands were observed at 1523 cm⁻¹ and 1415 cm⁻¹, respectively. lmaleidykla.lt The separation between these two frequencies (Δν) helps distinguish between monodentate, bidentate, and bridging coordination modes. lmaleidykla.lt Other characteristic peaks include those for C-H bond deformations (δ(CH₃)) around 1345 cm⁻¹. lmaleidykla.lt

Mössbauer Spectroscopy: This technique is particularly sensitive to the local environment of the iron nuclei. It provides definitive information on the oxidation state, spin state, and magnetic interactions. lmaleidykla.lt For basic this compound, Mössbauer spectra typically show a doublet, confirming that the iron is in the high-spin Fe(III) state. researchgate.netlmaleidykla.ltsemanticscholar.org The isomer shift (IS) and quadrupole splitting (QS) values are characteristic of iron(III) in an oxygen-rich, octahedral-like environment. lmaleidykla.lt In some cases, deviations in QS values can suggest partial polymerization or relaxation effects within the strongly coupled spin system. lmaleidykla.lt

UV-Visible Spectroscopy: The electronic absorption spectra of this compound solutions are used to study the formation of iron(III)-acetato complexes. kyoto-u.ac.jp The appearance of an absorption band around 290 nm is characteristic of the acetato-complex, though its formation is highly dependent on pH and the concentration of acetic acid. kyoto-u.ac.jp

Mass Spectrometry: High-resolution mass spectrometry can confirm the presence of the trinuclear cluster and the coordination of ligands to the iron centers by identifying ions such as [Fe(X)]⁺, where X represents the ligand framework. rsc.org

X-ray Diffraction (XRD): Powder XRD is used to assess the crystallinity of this compound samples. Synthesized samples can range from amorphous to crystalline, and XRD patterns can confirm the crystal structure or lack thereof. lmaleidykla.ltsemanticscholar.org

TechniqueInformation ObtainedTypical Findings for Basic this compound
FT-IR Spectroscopy Ligand coordination modes, presence of functional groups. Shows characteristic asymmetric and symmetric COO⁻ stretches indicative of bridging acetate ligands. lmaleidykla.lt
Mössbauer Spectroscopy Iron oxidation state, spin state, magnetic coupling. lmaleidykla.ltConfirms high-spin Fe(III) state; shows a characteristic doublet. researchgate.netlmaleidykla.ltsemanticscholar.org
UV-Visible Spectroscopy Formation of complexes in solution. kyoto-u.ac.jpAbsorption band around 290 nm indicates acetato-complex formation. kyoto-u.ac.jp
X-ray Diffraction (XRD) Crystallinity and phase identification. semanticscholar.orgCan reveal amorphous or crystalline nature; confirms specific crystal structures when applicable. lmaleidykla.lt

X-ray Diffraction (XRD) for Crystalline Phase Identification and Amorphous Nature

X-ray Diffraction (XRD) is a primary technique for investigating the long-range structural order of materials. Crystalline materials produce sharp, well-defined diffraction peaks at specific angles, corresponding to their ordered atomic planes. In contrast, amorphous materials, which lack this long-range periodicity, generate broad, diffuse scattering humps in their diffraction patterns researchgate.net.

Infrared (IR) and Raman Spectroscopies for Vibrational Modes and Ligand Coordination

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is essential for probing the functional groups and coordination environment within this compound. These methods measure the vibrational modes of a molecule, which are sensitive to bond strength, geometry, and the nature of the atoms involved. nist.gov

Infrared (IR) Spectroscopy has been effectively used to characterize the coordination of the acetate ligand to the iron(III) center. The carboxylate group (OCO) of the acetate ligand can bind to metal ions in several modes, including monodentate, bidentate chelating, and bridging. The positions of the asymmetric (νₐₛ(OCO)) and symmetric (νₛ(OCO)) stretching vibrations, and the frequency difference between them (Δν), are diagnostic of the coordination mode. researchgate.net For instance, some studies of this compound show bands around 1698 cm⁻¹ and 1348 cm⁻¹, which are ascribed to monodentate coordination. researchgate.net Other bands appearing at approximately 1608, 1519, and 1446 cm⁻¹ suggest the coexistence of both chelating and bridging ligands. researchgate.net Additionally, a characteristic band for the Fe-O stretching vibration is typically observed in the lower frequency region, between 400 and 700 cm⁻¹. researchgate.net

Raman Spectroscopy , which relies on the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and can be used to study the coordination environment of metal ions. While specific Raman spectral data for solid this compound is not widely detailed in the reviewed literature, the technique is valuable for identifying metal-ligand vibrations. For example, Surface-Enhanced Raman Scattering (SERS) has been utilized for the selective determination of ferric ions in aqueous solutions, demonstrating the technique's sensitivity to the iron center. rsc.org

Table 1: Representative Infrared (IR) Vibrational Modes for this compound Complexes

Vibrational ModeTypical Wavenumber (cm⁻¹)AssignmentSource(s)
ν(OH)~3394Stretching vibration of associated water molecules researchgate.net
νₐₛ(OCO)~1698Asymmetric stretching of monodentate acetate researchgate.net
νₐₛ(OCO)~1608, ~1519Asymmetric stretching of bridging/chelating acetate researchgate.net
νₛ(OCO)~1446Symmetric stretching of bridging/chelating acetate researchgate.net
νₛ(OCO)~1348Symmetric stretching of monodentate acetate researchgate.net
ν(Fe-O)400 - 700Stretching vibration of the iron-oxygen bond researchgate.net

Mössbauer Spectroscopy for Iron Oxidation States and Spin States

⁵⁷Fe Mössbauer spectroscopy is a highly sensitive nuclear technique used to probe the local chemical environment of iron atoms. It provides precise information about the oxidation state, spin state, and magnetic properties of iron in a compound. The key parameters derived from a Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔE₋).

The isomer shift is dependent on the electron density at the nucleus and is indicative of the oxidation state. For this compound, the iron is in the +3 oxidation state (Fe³⁺). The quadrupole splitting arises from the interaction between the nuclear quadrupole moment and the electric field gradient at the nucleus, providing insight into the symmetry of the iron's electronic environment. lmaleidykla.lt

Studies on this compound and related trinuclear iron(III) acetate complexes consistently show parameters characteristic of high-spin Fe³⁺. lmaleidykla.lt In a high-spin d⁵ configuration, the five d-electrons are unpaired (S = 5/2). For example, in a study of a ("picket-fence" porphyrinato)(acetato)iron complex, the ferric species exhibited a quadrupole splitting (ΔE₋) of 1.1 mm s⁻¹, a value typical for high-spin ferric iron porphyrins. researchgate.net The analysis confirmed the S = 5/2 spin state for the ferric species. researchgate.net

Table 2: Typical Mössbauer Spectroscopy Parameters for High-Spin Ferric (Fe³⁺) Complexes

ParameterTypical Value RangeInformation ProvidedSource(s)
Isomer Shift (δ)0.2 - 0.5 mm/s (relative to α-Fe)Confirms Fe³⁺ oxidation state lmaleidykla.lt
Quadrupole Splitting (ΔE₋)Varies, but typically > 0.4 mm/sIndicates distortion from cubic symmetry lmaleidykla.ltresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy in Solution-State Analysis and Magnetic Moment Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating molecular structure in solution. For paramagnetic compounds like this compound, standard ¹H or ¹³C NMR spectra are often characterized by broad, shifted resonances due to the presence of unpaired electrons. However, this paramagnetic nature can be exploited to determine the magnetic properties of the complex.

The Evans method is a widely used NMR technique for measuring the magnetic susceptibility of a paramagnetic substance in solution. rsc.org This measurement allows for the calculation of the effective magnetic moment (μₑₑ), which in turn reveals the number of unpaired electrons and thus the spin state of the metal center. azom.com For iron(III) complexes, the magnetic moment can distinguish between a high-spin state (S = 5/2, μₑₑ ≈ 5.92 μB) and a low-spin state (S = 1/2, μₑₑ ≈ 1.73 μB). rsc.org

Studies on various Fe(III)-acetate complexes using the Evans method have consistently reported magnetic moments ranging from approximately 4.57 to 5.74 μB. rsc.org These values are in close agreement with the theoretical spin-only value for a high-spin d⁵ Fe(III) center, confirming this electronic configuration in solution. rsc.org In other specialized applications, the paramagnetic broadening induced by ferric ions in solution can be used to trace their pathways and binding within large biomolecules like ferritin. nih.gov

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical state of the elements within a material. XPS works by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed. researchgate.net

For this compound, XPS analysis is used to confirm the presence of iron (Fe), oxygen (O), and carbon (C) on the sample surface and to determine their relative atomic concentrations. High-resolution scans of the specific elemental regions can provide further detail. The Fe 2p region is particularly important, as the binding energy and peak shape can be used to identify the oxidation state of iron. researchgate.net Analysis of Fe 2p spectra from standard iron oxides shows distinct peak positions and satellite structures for Fe²⁺ and Fe³⁺, allowing for their differentiation. researchgate.netyoutube.com In this compound, the spectra would be expected to correspond to the Fe³⁺ state. The C 1s spectrum can be used to identify carbon in the acetate's carboxylate (O-C=O) and methyl (C-H) groups, while the O 1s spectrum corresponds to the oxygen atoms in the acetate ligand and the central oxo bridge in basic this compound. youtube.com

UV-Visible Spectrophotometry for Complex Determination

UV-Visible spectrophotometry measures the absorption of ultraviolet and visible light by a substance. In the context of transition metal complexes, this technique is used to study electronic transitions, which provides information about the formation and nature of the complex.

The formation of iron(III)-acetate complexes in solution is accompanied by distinct changes in the UV-Vis absorption spectrum. Studies have shown that the absorption spectrum of ferric ions in the presence of acetate is complex and highly dependent on factors like pH and the concentration of acetic acid. kyoto-u.ac.jp Typically, two main absorption bands are observed: one around 290 nm and another around 340 nm. kyoto-u.ac.jp The band at 290 nm is attributed to lower acetato-complexes of iron(III), while the band at 340 nm is associated with the formation of higher complexes as the acetate concentration or pH increases. kyoto-u.ac.jp This behavior is due to the stepwise formation of different (Fe(Ac)ₙ)³⁻ⁿ species in solution. kyoto-u.ac.jp The intense color of the this compound complex has historically been used as a qualitative test for the presence of ferric ions. wikipedia.org

Microscopic and Thermal Analysis

Microscopic and thermal analysis techniques provide insight into the morphology, particle size, and thermal stability of this compound.

Microscopic Analysis , particularly using a Scanning Electron Microscope (SEM), reveals the surface topography and morphology of the solid material. wikipedia.org SEM analysis of synthesized iron(III) acetate has shown varied microstructures depending on the preparation and purification methods. For example, crude iron(III) acetate has been observed to be composed of irregular rods approximately 50–80 μm in size. lmaleidykla.lt Following recrystallization, the morphology can change to sharp-edged, plate-like particles with sizes around 85–100 μm. lmaleidykla.lt This morphological information is crucial for understanding the material's physical properties and its performance in various applications.

Thermal Analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the material's response to heat. umw.edu.plwikipedia.org

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. TGA of this compound shows that its decomposition is a multi-step process. A weight loss is typically observed from room temperature up to about 320°C, after which the mass remains constant. lmaleidykla.lt This decomposition corresponds to the loss of water molecules and the breakdown of the acetate ligands, ultimately leading to the formation of iron oxides. researchgate.netresearchgate.net

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC curves for iron acetate show endothermic events between approximately 22°C and 260°C, associated with dehydration and initial decomposition. researchgate.net This is followed by a sharp exothermic event between 260°C and 600°C, which corresponds to the main thermal decomposition of the sample and the crystallization of iron oxide phases like hematite (B75146). researchgate.net

Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDX) for Morphology and Elemental Mapping

Scanning Electron Microscopy (SEM) is a powerful technique used to investigate the surface morphology of materials. lmaleidykla.ltresearchgate.net In the analysis of this compound synthesized, for instance, through an acetic acid/hydrogen peroxide method, SEM reveals the microstructure of the resulting material. lmaleidykla.lt Studies have shown that the synthesized iron (III) acetate can present as an amorphous solid. lmaleidykla.lt The morphology observed under SEM provides direct visual evidence of the surface texture and particle aggregation. For freeze-dried iron acetate, SEM analysis can reveal morphologies such as nanosheets with thicknesses on the nanometer scale. researchgate.net

Coupled with SEM, Energy-Dispersive X-ray Spectroscopy (EDX) serves as an essential tool for elemental analysis and mapping. lmaleidykla.ltresearchgate.netyoutube.com This technique identifies the elemental composition of the sample by detecting the characteristic X-rays emitted when an electron beam interacts with it. vaccoat.comnih.gov For this compound, EDX analysis confirms the presence of the constituent elements: iron (Fe), oxygen (O), and carbon (C). lmaleidykla.lt Elemental mapping can further illustrate the distribution of these elements across the scanned area of the sample, ensuring compositional homogeneity. researchgate.netyoutube.comresearchgate.net

Table 1: Summary of SEM Observations for this compound
ParameterObservationSource(s)
Physical StateSolid, often amorphous lmaleidykla.lt
MicrostructureVaries with synthesis; can appear as aggregated particles or nanostructures. lmaleidykla.lt
Freeze-Dried MorphologyCan exhibit preferential nanosheet morphology with nanoscale thickness (<100 nm). researchgate.net
Table 2: Typical Elemental Data from EDX Analysis of this compound
ElementSymbolPurpose of DetectionSource(s)
IronFeConfirms the presence of the metal center. lmaleidykla.lt
OxygenOConfirms the presence of acetate and oxide/hydroxide (B78521) ligands. lmaleidykla.lt
CarbonCConfirms the presence of the acetate ligands. lmaleidykla.lt

Transmission Electron Microscopy (TEM) for Nanoscale Morphology and Distribution

Transmission Electron Microscopy (TEM) offers higher resolution imaging compared to SEM, making it ideal for examining the nanoscale morphology, particle size, and distribution of this compound. vaccoat.comnih.gov This technique is particularly valuable for characterizing materials synthesized as nanoparticles. researchgate.netresearchgate.net TEM analysis can reveal the internal structure of materials, distinguishing between crystalline and amorphous domains at the nanoscale. researchgate.net

In the context of iron compounds, TEM has been used to visualize fine, poorly crystalline nanoparticles dispersed within an amorphous gel, which is consistent with the characterization of some forms of this compound. lmaleidykla.ltresearchgate.net The images can resolve individual nanoparticles, allowing for the determination of their size distribution, shape (e.g., spherical), and degree of agglomeration. researchgate.netacs.org For instance, the thermal decomposition of iron acetates can yield iron oxide nanoparticles, whose size and morphology are studied in detail using TEM. researchgate.net Electron diffraction patterns obtained via TEM can further confirm the crystalline or amorphous nature of the sample. acs.org

Table 3: Nanoscale Characteristics of Iron-Based Nanoparticles Determined by TEM
CharacteristicDescriptionSource(s)
Particle SizeTypically in the nanometer range (e.g., <100 nm). Allows for size distribution analysis. researchgate.netresearchgate.net
MorphologyCan reveal specific shapes like spherical particles or nanosheets. researchgate.netresearchgate.net
CrystallinityDistinguishes between crystalline and amorphous structures; can show poorly crystalline domains. researchgate.net
DispersionShows the distribution and agglomeration state of nanoparticles within a matrix. researchgate.net

Thermogravimetric Analysis (TGA) for Thermal Stability and Decomposition Behavior

Thermogravimetric Analysis (TGA) is a fundamental technique for assessing the thermal stability and decomposition behavior of this compound. lmaleidykla.ltyoutube.com TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. youtube.com The resulting TGA curve provides quantitative information about decomposition temperatures, the presence of volatile components like water, and the mass of the final residue. youtube.comyoutube.com

For iron (III) acetate, TGA shows a significant weight loss beginning from room temperature and completing at approximately 320°C. lmaleidykla.lt This process indicates that the decomposition of the compound is finished below this temperature. lmaleidykla.lt The decomposition of metal acetates typically occurs in stages, which may include initial dehydration (loss of water molecules) followed by the decomposition of the acetate groups. marquette.eduresearchgate.net The thermal decomposition of iron (III) acetate is reported to start at around 150°C (423 K), ultimately yielding iron oxide as the final solid product. stackexchange.com The gaseous byproducts from the decomposition of the acetate ligand can include acetone, acetic acid, and carbon dioxide. marquette.eduresearchgate.net

Table 4: Thermal Decomposition Stages of Iron (III) Acetate from TGA
Temperature Range (°C)EventTypical ProductsSource(s)
~50 - 150Dehydration (Loss of water ligands)Water (H₂O) marquette.edu
~150 - 320Decomposition of acetate ligandsAcetic acid, Acetone, Carbon dioxide (CO₂) lmaleidykla.ltmarquette.edustackexchange.comresearchgate.net
> 320Stable ResidueIron Oxide (e.g., Fe₂O₃) lmaleidykla.ltstackexchange.com

Coordination Chemistry and Ligand Interaction Dynamics

Ligand Binding Affinities in Iron(III) Porphyrin and Protoporphyrin IX Systems

The interaction of the acetate (B1210297) ligand with iron(III) centers in biologically relevant porphyrin and protoporphyrin IX frameworks has been a subject of detailed computational analysis. These studies provide insight into the fundamental chemistry of systems like heme, where understanding ligand binding is crucial.

Computational studies using density functional theory (DFT) have been employed to calculate the binding affinities of a wide range of small ligands to iron(III) porphine (B87208), a model for the more complex protoporphyrin IX system. rsc.org The findings from these studies indicate that anionic ligands generally exhibit stronger binding to the iron(III) center than neutral ligands. rsc.orgresearchgate.net Within the group of anionic ligands, however, acetate is found to be a relatively weak binder. rsc.orgresearchgate.net Its binding affinity is considerably lower than that of strongly binding anions such as hydroxide (B78521) (OH⁻). rsc.orgresearchgate.net This weaker interaction has implications for its potential role in biological systems, where it would compete with other available ligands.

Similar trends in binding affinity are observed for both the simplified iron(III) porphine model and the more complex ferriprotoporphyrin IX system, validating the use of the model for understanding these interactions. rsc.orgresearchgate.net

Computational Studies on Ligand Coordination Preferences and Energies

Computational chemistry provides a powerful lens for examining the intrinsic preferences of the ferric ion for different types of ligands, revealing the energetic landscapes that govern coordination. DFT calculations on iron(III) porphine complexes have systematically mapped the binding energies for over 30 different small ligands. rsc.org

These computational models confirm a distinct preference for anionic over neutral ligands. rsc.orgresearchgate.net The coordination energies are also highly dependent on the nature of the donor atom. For instance, among neutral ligands, electron-rich nitrogen donors tend to bind more strongly than electron-deficient ones, and both are generally preferred over neutral oxygen or sulfur donors. rsc.org Other studies focusing on three-coordinate iron(II) complexes, which share some electronic characteristics with high-spin iron(III), also show a thermodynamic preference for more electronegative atoms (O > N > C), suggesting the metal center favors ligands that can stabilize negative charge. nih.gov This preference is not solely explained by π-bonding effects, indicating the significance of the ligand's ability to stabilize charge at the metal-bound atom. nih.gov

A computational survey of various bidentate ligands on the iron(III)-iron(II) redox couple further illustrates these principles. researchgate.net The study found that varying the donor sites of the ligands systematically changed the reduction potential, with the relative stabilization of the iron(III) or iron(II) state being key to this effect. researchgate.net This underscores how ligand choice, driven by coordination preferences, directly tunes the electronic properties and reactivity of the iron center.

Influence of Auxiliary Ligands on Ferric Acetate Complex Reactivity and Properties

Research into air-stable Fe(III)-acetate complexes supported by salalen, salan, and salen ligand frameworks demonstrates this principle effectively. rsc.org These complexes have been successfully used as catalysts for the coupling of CO₂ with epoxides and for the ring-opening polymerization of lactide. rsc.org The structure and flexibility of the primary ligand backbone were found to be crucial for catalytic reactivity. rsc.org For example, in the coupling of CO₂ with cyclohexene (B86901) oxide, modifying the substituents on the ligand framework led to significant variations in catalytic conversion, with a reduced aminopiperidine backbone proving to be the most active. rsc.org

The choice of co-catalyst, which can be considered another type of auxiliary ligand system, also has a profound impact. When various co-catalysts were tested with the most effective Fe(III)-acetate complex, tetrabutylammonium (B224687) chloride (TBAC) yielded the best results, while others like tetrabutylammonium acetate (TBAAc) were less active and selective. rsc.org This highlights the intricate interplay between the primary ligand, the auxiliary acetate group, and other species in the coordination sphere that collectively dictate the catalytic outcome.

Table 1: Influence of Auxiliary Ligand and Co-catalyst on Catalytic Conversion Reaction conditions: Fe(catalyst):CHO:co-catalyst = 1:1250:1, 80 °C, 10 bar CO₂, 18 h. Data sourced from Driscoll et al., 2019. rsc.org

Catalyst (Fe(X)OAc)Auxiliary Ligand TypeCo-catalystConversion (%)
Fe(6meso)OAcSalan (meso)TBAC30
Fe(6SS)OAcSalan (S,S)TBAC47
Fe(6RR)OAcSalan (R,R)TBAC60
Fe(8)OAcSalalenTBAC99
Fe(8)OAcSalalenTBAB71
Fe(8)OAcSalalenPPNCl84
Fe(8)OAcSalalenTBAAc48

Solvent Effects on Coordination Equilibria and Stability

The solvent environment plays a critical role in mediating the coordination of ligands to a metal center, influencing both the thermodynamics and kinetics of complex formation. The stability of a this compound complex in solution is the result of a competition between the acetate ligand and solvent molecules for a position in the iron's coordination sphere.

The effect of the solvent is clearly demonstrated in computational studies of ligand binding to iron(III) porphine. rsc.org Calculations show that ligand binding is universally stronger in a non-polar, organic solvent like n-octanol compared to a polar, protic solvent like water. rsc.org This difference is particularly pronounced for ionic ligands. The weaker binding in water is due to the high stability of the solvated ions in the aqueous phase, which must be overcome for the ligand to coordinate to the metal. In contrast, the energetic penalty for desolvation is lower in n-octanol, favoring complex formation.

General studies on complexation reactions show that stability constants can vary significantly with solvent type. researchgate.net For instance, in some systems, acetonitrile (B52724) is found to yield the highest stability constants compared to ethanol (B145695). researchgate.net The thermodynamic parameters of enthalpy (ΔH°) and entropy (ΔS°) for complex formation are also highly sensitive to the solvent, with reactions being enthalpy or entropy driven depending on the nature of the solvent medium. researchgate.net This fundamental principle applies to this compound, where changes in solvent polarity, coordinating ability, and hydrogen-bonding capacity will shift the coordination equilibria.

Investigation of Trans Influence in Iron(III) Acetate Coordination

The trans influence is a thermodynamic phenomenon that describes how a ligand affects the length and strength of the bond trans (opposite) to it in a coordination complex. libretexts.orgyoutube.com It is a ground-state effect, distinct from the kinetic trans effect, which relates to substitution rates. libretexts.org The influence is generally attributed to competition for the same metal orbitals; a strong sigma-donating ligand will form a strong bond, thereby weakening the bond to the ligand in the trans position. libretexts.org

While direct studies on the trans influence of the acetate ligand in simple ferric complexes are not extensively documented, its behavior can be inferred from established principles and related systems. Acetate is primarily a σ-donor ligand with weak π-donating capabilities. Its trans influence is therefore expected to be moderate, weaker than that of very strong σ-donors like hydride (H⁻) or alkyl groups, and also weaker than strong π-accepting ligands like carbon monoxide (CO). youtube.com

Evidence for the trans influence in iron(III) complexes comes from studies of related compounds. For example, single-crystal X-ray diffraction of a pseudo-octahedral iron(III) complex containing a phenolate (B1203915) ligand revealed a significant trans influence. acs.org The Fe-N bond trans to the strongly donating phenolate oxygen was found to be substantially longer (by ~0.13 Å) than the Fe-N bond trans to a weaker tertiary amine donor within the same molecule. acs.org This provides clear crystallographic evidence of the trans influence in an Fe(III) center. Given that acetate is a weaker donor than phenolate, its trans influence would be less pronounced but would still follow the same principle of modulating bond strengths within the coordination sphere.

Catalytic Applications and Mechanistic Pathways

Ferric Acetate (B1210297) as a Lewis Acid Catalyst in Organic Reactions

In the realm of organic chemistry, ferric acetate often functions as a Lewis acid catalyst. A Lewis acid is a chemical species that can accept a pair of electrons. wikipedia.org In catalysis, the iron(III) center of this compound acts as an electron pair acceptor, forming an adduct with a substrate that has a lone-pair-bearing electronegative atom, such as oxygen or nitrogen. wikipedia.org This complexation withdraws electron density from the substrate, thereby increasing its reactivity toward nucleophilic attack, facilitating heterolytic bond cleavage, or enabling cycloaddition reactions. wikipedia.org The catalytic activity of this compound is frequently attributed to this Lewis acidity, which allows it to facilitate a range of reaction pathways. The development of water-stable Lewis acid catalysts, including certain metal salts, has expanded the scope of these reactions to aqueous media, contributing to greener chemical processes. researchgate.net

Catalysis in Organic Synthesis

This compound complexes are effective catalysts in several pivotal areas of organic synthesis, including polymerization, coupling reactions, C-H activation, and selective oxidation.

Iron-based compounds, including this compound derivatives, have been successfully employed as catalysts for the ring-opening polymerization (ROP) of cyclic esters like lactide and ε-caprolactone to produce biodegradable polyesters such as polylactide (PLA) and polycaprolactone (B3415563) (PCL). acs.orgresearchgate.net These iron catalysts are gaining attention as non-toxic alternatives to conventional tin-based catalysts, like tin(II) 2-ethylhexanoate, which are widely used but pose toxicity concerns, especially for biomedical applications. acs.orgmdpi.com

Ferric alkoxides have proven to be efficient initiators for the bulk ROP of lactides, achieving high monomer conversions. acs.org The polymerization is believed to proceed via a coordination-insertion mechanism where all alkoxy groups on the iron initiator can be converted into growing polymer chains. acs.org Air-stable Fe(III)-acetate complexes with various supporting ligands (salan, salen, salalen) have also been synthesized and applied to the ROP of rac-lactide, in some cases showing isoselectivity. nih.govrsc.orgresearchgate.net The choice of ligand framework and reaction conditions can influence the catalytic activity and the properties of the resulting polymer, such as molecular weight and dispersity. mdpi.comacs.org

Table 1: Performance of Iron(III)-Acetate Complexes in rac-Lactide Polymerization

CatalystConversion (%)M_n ( g/mol )Đ (M_w/M_n)P_i
Fe(2)OAc88134001.250.65
Fe(3)OAc89114001.290.62
Fe(4)OAc90144001.210.65
Fe(5)OAc88129001.280.64
Fe(6RR)OAc83126001.300.65
Fe(7)OAc87130001.270.62
Fe(8)OAc90142001.230.64
Conditions: [LA]/[Fe]/[BnOH]/[NEt₃] = 100:1:1:1, Toluene, 110 °C, 24 h. Data sourced from Driscoll et al. (2019). rsc.org

The chemical fixation of carbon dioxide (CO₂) is a critical area of sustainable chemistry, and the coupling of CO₂ with epoxides to form cyclic carbonates is a 100% atom-economic reaction that provides a greener alternative to the traditional use of toxic phosgene. rsc.orgrsc.org Iron(III)-acetate complexes have been identified as effective catalysts for this transformation. nih.gov

Specifically, air-stable Fe(III)-acetate complexes supported by salan, salen, and salalen ligands have been used for the selective coupling of CO₂ with various epoxides. nih.govrsc.org These reactions can be performed under mild, solvent-free conditions. For instance, the coupling of CO₂ and cyclohexene (B86901) oxide using an Fe(III)-acetate complex at 80 °C and 10 bar CO₂ pressure selectively yields cis-cyclohexene carbonate. nih.govrsc.org The choice of co-catalyst, such as tetrabutylammonium (B224687) chloride (TBAC), can significantly enhance the catalytic activity. rsc.org The robustness and high functional group tolerance of these iron-based catalytic systems have been demonstrated across a broad range of terminal epoxides. nih.govrsc.org

Table 2: Catalytic Performance of Fe(8)OAc/TBAC in CO₂/Epoxide Coupling

Epoxide SubstrateConversion (%)Selectivity (%)
Cyclohexene Oxide66>99 (cis)
Propylene Oxide94>99
1,2-Butylene Oxide93>99
Styrene Oxide98>99
Glycidyl (B131873) methyl ether95>99
Allyl glycidyl ether93>99
Epichlorohydrin90>99
Conditions: FeOAc (0.08 mol%), TBAC (8 eq.), 80 °C, 10 bar CO₂, 24 h. Data sourced from Driscoll et al. (2019). rsc.org

Iron-catalyzed C-H bond activation and functionalization have become a rapidly expanding field of research, driven by the desire to use earth-abundant and non-toxic metals for creating new carbon-carbon and carbon-heteroatom bonds. uni-hannover.denih.govacs.org These methods provide a powerful synthetic strategy by directly converting ubiquitous C-H bonds into valuable functional groups, avoiding the need for pre-functionalized substrates. uni-hannover.demdpi.com

While many studies in this area focus on reactions proceeding through reactive organoiron intermediates, excluding cases where iron simply acts as a Lewis acid or a radical initiator, the field showcases the vast potential of iron catalysis. nih.govacs.org Iron catalysts have shown promise in a variety of transformations, including the alkylation and arylation of both C(sp²)-H and C(sp³)-H bonds, as well as amination and annulation reactions. rochester.edu A significant challenge that remains is the frequent requirement for directing groups on the substrate to achieve effective and selective C-H functionalization. rochester.edu Future research aims to develop more atom-efficient methods and catalysts that can function without directing groups across a wide range of substrates. rochester.edu

The oxidation of alcohols to carbonyl compounds (aldehydes and ketones) is a fundamental transformation in organic synthesis. libretexts.orgunimi.it Iron-based catalysts offer a green and efficient alternative to traditional, often toxic, stoichiometric oxidizing agents like chromium reagents. libretexts.orgresearchgate.net

Iron(III) salts, in combination with co-catalysts, can effectively catalyze the aerobic oxidation of a wide range of alcohols. researchgate.netorganic-chemistry.org For example, systems combining an iron(III) source like Fe(NO₃)₃ with TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) can oxidize primary and secondary alcohols to the corresponding aldehydes and ketones with high selectivity, using air or pure oxygen as the ultimate oxidant under mild conditions. researchgate.netorganic-chemistry.org Primary alcohols can be oxidized selectively to aldehydes or further to carboxylic acids depending on the reaction conditions. researchgate.netlibretexts.org The choice of ligands and reaction parameters is crucial for controlling the selectivity of the oxidation. unimi.it While many examples use other ferric salts, the underlying principle relies on the catalytic cycle of the iron species. unimi.itresearchgate.netresearchgate.net

Mechanistic Investigations of this compound Catalyzed Transformations

Understanding the reaction mechanisms of this compound-catalyzed transformations is crucial for optimizing existing catalytic systems and designing new, more efficient catalysts. rochester.edu These investigations often combine experimental studies with computational methods like Density Functional Theory (DFT). nih.govruhr-uni-bochum.de

In the ring-opening polymerization (ROP) of lactides , a coordination-insertion mechanism is widely accepted. acs.org The catalytic cycle begins with the coordination of the cyclic ester's carbonyl oxygen to the electrophilic iron center. nih.gov This coordination activates the carbonyl carbon for a nucleophilic attack by an initiator (e.g., an alkoxy group), leading to the opening of the ester ring. acs.orgnih.gov The polymer chain then grows through the sequential insertion of monomer units into the iron-alkoxide bond. acs.org

For the coupling of CO₂ and epoxides , the mechanism generally involves initial activation of the epoxide by the Lewis acidic iron center. rsc.orgacs.org A nucleophilic co-catalyst (e.g., a halide anion) then attacks the epoxide, causing the ring to open and form an iron-alkoxide intermediate. rsc.orgacs.org This intermediate subsequently reacts with CO₂, followed by an intramolecular ring-closing step to release the cyclic carbonate and regenerate the active catalyst. acs.org

The mechanisms of iron-catalyzed C-H activation are diverse and highly dependent on the substrates, ligands, and reaction conditions. acs.org While some pathways involve organoiron intermediates and various oxidation states of iron, such as Fe(0), Fe(I), and Fe(II), others might proceed via different routes. acs.orgacs.org The lability of many organoiron intermediates makes mechanistic studies particularly challenging. acs.org

In selective oxidation reactions , the mechanism can vary. In systems using co-catalysts like TEMPO, the iron catalyst may facilitate the regeneration of the active nitroxyl (B88944) species from its hydroxylamine (B1172632) form, which is produced after oxidizing the alcohol. The reaction cycle involves the oxidation of the iron species, which then oxidizes the hydroxylamine back to the active oxidant.

Detailed mechanistic studies, including the use of quantum chemical computations and mass spectrometry, have revealed the complexity of acetate-initiated reactions, sometimes uncovering unexpected catalytic cycles where the initial acetate is only a precatalyst. nih.gov Such in-depth investigations are vital for advancing the field of iron catalysis. ruhr-uni-bochum.detcu.edu

Role of Acetate Ligands in Active Species Formation and Reactivity Patterns

The acetate ligand (OAc⁻) plays a multifaceted role in the catalytic applications of this compound, influencing the structure of the pre-catalyst, the formation of the active species, and the subsequent reactivity patterns. In many instances, the common form of this compound is the trinuclear oxo-bridged cluster, [Fe₃O(OAc)₆(H₂O)₃]⁺. wikipedia.org, chemicalbook.com In this arrangement, the acetate groups act as bridging ligands, connecting pairs of iron(III) centers and contributing to the stability of the cluster. The terminal aqua ligands on this trimetallic framework can be substituted by other ligands, which is a key step in the formation of a catalytically active species. wikipedia.org, chemicalbook.com

The formation of various iron(III) hydroxo acetate complexes in aqueous solutions is a critical aspect of its chemistry. Potentiometric studies have identified species such as FeAc²⁺, FeAc₂⁺, and various polynuclear hydroxo-acetate complexes like Fe₃(OH)₂Ac₆⁺. nih.gov The specific species present depends on factors like pH and the concentration of acetate. nih.gov This speciation is crucial as it determines the nature of the iron center available for catalysis.

The acetate ligand's role extends beyond simply being part of the coordination sphere. Its lability and electronic properties are key to the catalyst's function. In catalytic cycles, the dissociation of an acetate ligand can open up a coordination site on the iron center, allowing for substrate binding. For instance, in the coupling of CO₂ and epoxides, the iron(III)-acetate complex acts as a Lewis acid catalyst. The acetate ligand itself can be compared to other ancillary ligands, such as chloride. Studies have shown that Fe(III)-acetate complexes can be marginally more active than their analogous Fe(III)-chloride counterparts in certain reactions, suggesting the acetate ligand has a direct influence on the electronic properties and reactivity of the metal center. rsc.org Furthermore, the reduction of the basic iron(III) acetate cluster with reagents like zinc dust can lead to the formation of various ferrous (Fe(II)) acetate species. berkeley.edu This transformation is significant in catalytic reactions that proceed via a redox mechanism, where the Fe(III)/Fe(II) couple is active.

Structure-Activity Relationships in Iron(III)-Acetate Catalysts

The relationship between the structure of an iron(III)-acetate catalyst and its activity is a central theme in designing efficient catalytic systems. By systematically modifying the ligand framework around the iron-acetate core, researchers can tune the catalyst's performance for specific reactions, such as the coupling of carbon dioxide with epoxides or the ring-opening polymerization of lactide. rsc.org, researchgate.net, nih.gov

Investigations into Fe(III)-acetate complexes supported by salan, salen, and salalen ligands have provided detailed insights into these relationships. rsc.org The electronic and steric properties of substituents on the main ligand framework have a profound impact on catalytic conversion and selectivity. For example, in the coupling of CO₂ and cyclohexene oxide, increasing the steric bulk of a substituent on the ligand framework (from a hydrogen atom to a tert-butyl group) was found to increase the conversion rate, which may also be related to the increased electron-donating nature of the tert-butyl group. rsc.org

The structure of the ligand backbone itself is also critical. A catalyst featuring a reduced aminopiperidine ligand backbone was identified as the most active for CO₂/epoxide coupling, achieving high conversion with excellent selectivity. rsc.org, rsc.org, nih.gov This enhanced activity was proposed to stem from the ability of an N-H group in the ligand to participate in hydrogen-bonding interactions with the incoming epoxide or CO₂, thereby facilitating the reaction. rsc.org This highlights that even secondary interactions designed into the ligand can dramatically improve catalytic performance.

The choice of co-catalyst also plays a crucial role and is linked to the primary catalyst's structure. In studies with Fe(III)-acetate complexes, tetrabutylammonium chloride (TBAC) was found to be a more effective co-catalyst than tetrabutylammonium acetate (TBAAc), even though the latter shares the same anion as the catalyst's auxiliary ligand. rsc.org This difference was partly attributed to the better solubility of TBAC under the solvent-free reaction conditions. rsc.org

The following table summarizes research findings on the structure-activity relationship in the catalytic coupling of cyclohexene oxide (CHO) and CO₂ using various Fe(III)-acetate complexes.

Table 1: Structure-Activity Relationships in Fe(III)-Acetate Catalyzed CO₂/CHO Coupling

Catalyst Ligand Type Key Structural Feature Co-catalyst Conversion (%) Selectivity (%) Source(s)
Fe(1)OAc Salalen R¹ = H TBAC 40 >99 rsc.org
Fe(2)OAc Salalen R¹ = ᵗBu (Increased steric bulk) TBAC 45 >99 rsc.org
Fe(4)OAc Salalen Unreduced imine backbone TBAC 46 >99 rsc.org
Fe(8)OAc Salalen Reduced aminopiperidine backbone (N-H group) TBAC 66 >99 rsc.org
Fe(8)OAc Salalen Reduced aminopiperidine backbone TBAB 45 >99 rsc.org

| Fe(8)OAc | Salalen | Reduced aminopiperidine backbone | TBAAc | 38 | 91 | rsc.org |

Heterogeneous this compound Catalysis and Design of Supported Systems

While homogeneous iron acetate catalysts are versatile, their separation from the reaction mixture can be challenging. To overcome this, significant research has focused on developing heterogeneous catalysts by immobilizing iron species onto solid supports. mdpi.com, nih.gov This approach combines the high activity and selectivity of molecular catalysts with the practical benefits of heterogeneous systems, such as easy separation, recovery, and recyclability. rsc.org

The design of these supported systems often involves using iron salts, including this compound, as precursors for depositing iron onto a support material. lmaleidykla.lt Common supports include materials with high surface area and stability, such as carbon nanotubes, silica (B1680970), clays, and magnetic nanoparticles (e.g., magnetite, Fe₃O₄). mdpi.com, nih.gov, rsc.org The use of magnetic nanoparticles is particularly advantageous as it allows for the simple and efficient separation of the catalyst from the reaction medium using an external magnet. rsc.org

One prominent strategy involves the high-temperature pyrolysis of iron precursors, nitrogen sources, and carbon-rich materials to create Fe-N-C catalysts. nih.gov In these materials, iron ions are atomically dispersed within a graphitic, nitrogen-doped carbon matrix. nih.gov, acs.org These single-atom heterogeneous catalysts have shown high efficacy in various reactions, including the aerobic oxidation of hydrazones to diazo compounds, outperforming even some noble metal catalysts like Pt/C. acs.org

The functionalization of the support is another key design element. For instance, iron oxide nanoparticles can be coated with silica to prevent agglomeration and to provide a surface that can be easily functionalized with specific ligands. nih.gov This allows for the anchoring of well-defined iron complexes, creating a quasi-homogeneous catalytic environment on a solid, recoverable support. These supported nanocatalysts have proven effective in a range of C-C and C-N coupling reactions, contributing to the development of more sustainable chemical processes. mdpi.com, rsc.org

The following table provides examples of heterogeneous iron catalysts and their applications.

Table 2: Examples of Heterogeneous Iron-Based Catalytic Systems

Catalyst System Support Material Precursor Example(s) Catalyzed Reaction Key Outcome(s) Source(s)
Fe-N-C Nitrogen-doped Carbon FeCl₂, ZIF-8 Aerobic Dehydrogenation of Hydrazones High efficiency at room temp. with O₂ as oxidant; outperforms Pt/C. nih.gov, acs.org
Pd NPs@Kao/Fe₃O₄/Pyr Kaolin/Magnetite Iron(III) chloride Suzuki-Miyaura Cross-Coupling High activity and reusability for C-C bond formation. nih.gov
Fe₂O₃-supported Pd Zeolite-Y Iron(III) nitrate Suzuki-Miyaura Cross-Coupling Effective for C-Cl bond activation with low Pd loading; thermally stable. nih.gov

| CAU-27-Fe (MOF) | Metal-Organic Framework | Iron precursor | C-H Amination | Stable and reusable catalyst for direct C-H functionalization under mild conditions. | nih.gov |

Advanced Materials Science and Nanomaterial Synthesis

Ferric Acetate (B1210297) as a Precursor for Metal-Organic Frameworks (MOFs) Synthesis

Ferric acetate is utilized as a precursor in the synthesis of iron-based Metal-Organic Frameworks (MOFs). MOFs are a class of porous crystalline materials formed by the assembly of metal ions or clusters and organic linkers. Iron-based MOFs, in particular, have attracted attention due to the biocompatible nature of iron, making them potentially useful for applications such as drug delivery mdpi.com.

The synthesis of MOFs using this compound often involves solvothermal methods, where the reaction occurs in a solvent under elevated temperature and pressure mdpi.comnaun.org. A common approach involves the initial synthesis of a trinuclear iron acetate complex, such as [Fe₃O(CH₃CO₂)₆(H₂O)₃]·2H₂O, which serves as the inorganic building block naun.orgnih.gov. This trinuclear unit, containing a central μ₃-oxido group linked to three iron(III) centers, is a key component in the formation of the MOF structure iucr.orgnih.gov. Organic linkers, such as terephthalic acid or muconic acid, are then introduced to connect these iron-containing nodes, forming the extended porous framework naun.orgnih.gov. The choice of metal precursor, including this compound, can significantly influence the resulting MOF phase rsc.org. Coordination modulation, which involves controlling the coordination environment around the metal center, can be employed during the synthesis to influence the morphology and size of the MOF particles rsc.org.

Research has explored the formation peculiarities of iron(III) acetate as a potential precursor for iron MOFs, with studies indicating that synthesized iron(III) acetate can be amorphous and suitable for this purpose researchgate.netlmaleidykla.ltlmaleidykla.lt.

Formation of Iron Oxide Nanoparticles and Nanocomposites

This compound is also a valuable precursor for the synthesis of iron oxide nanoparticles and their incorporation into nanocomposites. Iron oxide nanoparticles exhibit unique magnetic properties and find applications in various fields nih.govnih.gov.

One method for synthesizing iron oxide nanoparticles from this compound is through sonochemical routes, where high-intensity ultrasonic radiation is applied to an aqueous solution of this compound nanotrun.com. This method has been reported for preparing superparamagnetic Fe₃O₄ particles with sizes around 10 nm nih.govnanotrun.com. Another approach involves the pyrolysis of this compound, which can yield iron(II, III) oxide (magnetite) instructables.com.

Incorporation into Polymer Matrices (e.g., Cellulose (B213188) Acetate) for Composite Materials

This compound and iron oxide nanoparticles derived from it are incorporated into polymer matrices to create composite materials with enhanced properties. Cellulose acetate is a common polymer matrix used in such composites nih.govmdpi.commdpi.compnu.ac.irnih.gov.

Cellulose acetate-ferric oxide nanocomposites (CA/Fe₂O₃) have been prepared and used as supports for metal nanoparticles, demonstrating catalytic activity in the reduction of environmental pollutants nih.gov. In these composites, iron oxide nanoparticles are dispersed within the cellulose acetate matrix pnu.ac.ir. The incorporation of iron oxide nanoparticles into cellulose acetate can be achieved through various methods, including electrospinning, where a solution of cellulose acetate and dispersed iron oxide nanoparticles is used to produce nanofibers pnu.ac.ir. Another method involves dispersing magnetic nanoparticles within the polymer matrix using techniques like ultrasound mdpi.com. Studies have shown that incorporating iron acetate into cellulose acetate can lead to composite membranes with improved biomineralization ability, suggesting their potential in applications like bone tissue engineering nih.gov. The presence of iron acetate or iron oxide nanoparticles in cellulose acetate composites can influence their thermal and mechanical properties mdpi.comnih.gov.

Synthesis of Ferrites for Electronic Circuits and High-Frequency Systems

This compound is employed in the synthesis of ferrites, which are a class of magnetic ceramic materials used in various electronic applications, including electronic circuits and high-frequency systems evitachem.comresearchgate.net. Ferrites are utilized in components such as isolators, circulators, phase shifters, and transmission line elements google.com.

Methods for preparing ferrite (B1171679) powders using metal acetates, including iron acetates, have been developed. One method involves mixing metal acetates in a solution of concentrated acetic acid with iron powder to form a solution, which is then processed to obtain the ferrite google.com. Ferrites exhibit unique magnetic properties that make them suitable for high-frequency applications researchgate.netaliexpress.com.

Development of Iron-Based Coordination Polymers and Their Structural Properties

This compound is a precursor for the development of iron-based coordination polymers. These polymers are formed by the assembly of iron ions or clusters linked by organic ligands, such as acetate wikipedia.orgresearchgate.net. The structure of iron coordination polymers can vary, ranging from one-dimensional chains to two-dimensional networks nih.govresearchgate.net.

Basic this compound itself can exist in polymeric forms iucr.orgnih.govunimelb.edu.au. A polymeric form of basic iron(III) acetate has been reported, incorporating the basic this compound unit [Fe₃O(OAc)₆]⁺, where acetate ions bridge between iron(III) centers to form zigzag chains iucr.orgnih.govunimelb.edu.au. In some cases, coordination polymers based on a triangular carboxylate core, such as {Fe₃(μ₃-O)(μ-O₂CR)₆}, are formed by binding this core with organic ligands like aliphatic diamines mdpi.com. Iron(II) acetate can also form a 2D coordination polymer with octahedral Fe(II) centers interconnected by acetate ligands wikipedia.orgresearchgate.netscispace.com. The structural properties of these coordination polymers are determined by the arrangement of the metal centers and the bridging ligands researchgate.netmdpi.com.

Applications in Carbon Nanotube (CNT) Fabrication as Catalysts

This compound is used as a catalyst precursor in the fabrication of carbon nanotubes (CNTs) nih.govmpg.de. Metal nanoparticles, particularly iron-based nanoparticles, serve as catalysts for the growth of CNTs via chemical vapor deposition (CVD) tandfonline.comaip.org.

Iron acetate solutions can be used to prepare catalytic iron nanoparticles tandfonline.com. These nanoparticles act as seeds for the growth of CNTs tandfonline.com. The size and distribution of the catalyst particles influence the characteristics of the grown CNTs aip.org. Studies have investigated the use of iron acetate nanoparticles, often prepared by methods like the freeze-dry method, for growing density-controlled CNTs tandfonline.com. This compound can also be part of a mixture used for the synthesis of single-walled carbon nanotubes (SWCNTs) through pyrolysis researchgate.net. Furthermore, iron acetate has been used as an iron precursor in the synthesis of nitrogen-doped carbon nanotube/nanoparticle composite electrocatalysts nih.gov. The productivity and morphology of CNTs can be influenced by the choice of iron precursor, including iron acetate mpg.de.

Environmental Remediation and Sustainable Technologies

Photocatalytic Degradation of Organic Pollutants by Ferric Acetate (B1210297) and Derived Materials

Ferric acetate and materials derived from it, such as ferrites and iron oxide nanoparticles, have been explored for their photocatalytic capabilities in degrading organic pollutants. Ferrites, which can include this compound, are noted for their ability to generate reactive oxygen species through redox processes under visible light, contributing to the degradation of contaminants. evitachem.com Iron-based Metal-Organic Frameworks (MOFs), where iron is a key component, have also attracted attention as photocatalysts due to the presence of iron-oxo clusters that enhance visible light harvesting. researchgate.net These materials offer potential for environmental cleanup by utilizing light energy to break down harmful organic compounds in water and air. researchgate.netmdpi.comresearchgate.net

Research highlights the effectiveness of modified iron-containing photocatalysts. For instance, iron(III) phthalocyanine-modified titanium dioxide (FeIII Pc/TiO2) photocatalysts demonstrated enhanced activity for the degradation of various organic pollutants, including p-aminobenzoic acid, p-nitrobenzoic acid, p-chlorophenoxyacetic acid, salicylic (B10762653) acid, and aniline, compared to nonmodified TiO2. acs.org This enhanced activity is attributed to the cooperative functions of the iron(III) phthalocyanine (B1677752) and the TiO2 semiconductor in generating hydroxyl radicals. acs.org

The photocatalytic degradation process typically involves the generation of electron-hole pairs upon illumination. mdpi.com These charge carriers then react with water and oxygen to produce reactive oxygen species like hydroxyl radicals (•OH) and superoxide (B77818) radicals (•O2⁻), which are strong oxidizing agents capable of breaking down organic molecules into less harmful substances, such as carbon dioxide and water. mdpi.com

Application in Wastewater Treatment Systems (e.g., the 'Ferrite Process' for Iron Oxide Particle Formation)

This compound is relevant in wastewater treatment, particularly in processes involving the formation of iron oxide particles, such as the 'Ferrite Process'. evitachem.com This process utilizes the formation of Fe3O4 particles, which are essential for wastewater treatment. evitachem.com The presence of substances like sucrose (B13894) can aid in the formation of these Fe3O4 particles. evitachem.com

Iron oxides, including magnetite (Fe3O4) and synthetically prepared iron ferrite (B1171679) (FeO•Fe2O3), are widely used for treating liquid wastes containing hazardous metals. imwa.info These materials can be used in batch mode by adding preformed ferrite or by preparing it in situ using the iron present in the effluent. imwa.info Natural magnetite can also be employed in batch or column modes. imwa.info The use of ferrites and magnetite offers advantages for batch treatment of a broad range of aqueous wastes, including mine water. imwa.info Activated magnetite, when supported and used in a column with an external magnetic field, has shown enhanced capacity for removing various contaminants from wastewater. imwa.info

Magnetic separation techniques, often utilizing magnetic iron oxides like magnetite, are employed in wastewater treatment to assist in the separation of precipitates formed during coagulation-flocculation or by directly using magnetic materials as adsorbents. nih.govoieau.fr This method is considered effective for removing heavy metals from liquid effluents. imwa.info

Coagulation and Flocculation Processes for Water Purification

Coagulation and flocculation are fundamental processes in water and wastewater treatment used to remove suspended solids, organic matter, and fine particulates. wcs-group.co.ukut.ac.ir Ferric salts, including ferric sulfate (B86663) and ferric chloride, are common coagulants used in these processes. wcs-group.co.ukut.ac.ir While this compound itself might not be as commonly cited as a direct coagulant as ferric chloride or sulfate in the provided search results, the principle of using iron(III) salts for charge neutralization and floc formation is well-established.

Coagulants work by neutralizing the negative surface charge of suspended particles, which causes them to repel each other, allowing them to clump together. wcs-group.co.uk Flocculation then involves slower mixing to facilitate the formation of larger, more settleable flocs. go2eti.com This combined process efficiently removes turbidity, color, metals, and organics. go2eti.com

Studies have investigated the performance of various iron-based coagulants. For instance, poly-ferric-acetate (PFC) has been explored as a novel coagulant. Research comparing PFC and poly-ferric-sulfate (PFS) in treating phosphate-kaolin synthetic water showed that PFC was more efficient in terms of phosphorus removal and residual turbidity. researchgate.net The use of acetate as a counter anion in PFC is suggested to be less harmful to water treatment processes and equipment compared to conventional coagulants using chlorides or sulfates, making PFC a promising coagulant for corrosion-sensitive applications and phosphorus-containing wastewater. researchgate.net

Data from a study on treating oilfield produced water using coagulation/flocculation indicated that ferric sulfate was more efficient at removing turbidity than aluminum sulfate under the same conditions. ut.ac.ir At a dose of 30 ppm of ferric sulfate and 2.5 ppm of polyacrylamide flocculant, turbidity removal was optimized, and oil content was significantly reduced. ut.ac.ir

Role in Biorefinery Processes for C1 Gas Conversion (e.g., Enhanced Acetate and Butyrate (B1204436) Production)

While this compound itself is not directly mentioned as a catalyst in the provided search results concerning C1 gas conversion in biorefinery processes, iron, in various forms, plays a role in enhancing the production of valuable chemicals like acetate and butyrate from C1 gases such as carbon monoxide (CO) and carbon dioxide (CO2).

Acetogenic bacteria are microorganisms that can convert C1 gases into products like acetate, ethanol (B145695), butyrate, and butanol through the Wood–Ljungdahl (WL) pathway. nih.govmdpi.com The conversion of C1 gases to produce various biochemicals by engineering acetogens has been an area of research interest. nih.gov

Zero-valent iron (ZVI), widely used in environmental remediation as a reducing agent, has been shown to enhance acetate and butyrate production from carbon monoxide by certain bacteria, such as Fonticella tunisiensis HN43. chalmers.seresearchgate.netbbe.or.kr A study demonstrated that the externally provided reducing power from ZVI oxidation significantly increased acetate production (approximately 13 times) from CO and the further synthesis of volatile fatty acids (VFA) like butyrate. chalmers.seresearchgate.netbbe.or.kr The effect of ZVI on CO/CO2 conversion was evaluated by quantifying the formation of acetate and butyrate, and carbon and electron balances provided insights into the mechanism of C1 gas conversion and chain elongation. chalmers.seresearchgate.netbbe.or.kr These findings highlight the potential for enhancing intermediate production in reducing power-limited bioprocesses like C1 gas bioconversion. chalmers.seresearchgate.netbbe.or.kr

The addition of acetate in gas fermentation has also been shown to increase butyrate production, shifting the major product from acetate to butyrate in some cases. nih.gov This suggests a complex interplay between different carbon sources and the metabolic pathways in acetogens, where iron, potentially introduced in various forms, could influence the efficiency and product distribution of C1 gas conversion.

Theoretical and Computational Chemistry of Ferric Acetate

Density Functional Theory (DFT) Applications to Iron(III) Acetate (B1210297) Complexes

Density Functional Theory (DFT) is a widely used quantum mechanical method for studying the electronic structure of molecules and materials. Its balance of computational efficiency and accuracy makes it particularly well-suited for investigating transition metal complexes, including those of iron(III) acetate. DFT calculations can provide valuable information on molecular geometries, energies, vibrational frequencies, and electronic properties.

Structural Optimization and Vibrational Frequency Calculations of Acetate Group

DFT is extensively used to determine the optimized geometries of iron(III) acetate complexes, identifying the most stable arrangements of atoms. This involves minimizing the total energy of the system with respect to the atomic coordinates. Once the optimized structure is obtained, vibrational frequency calculations can be performed. These calculations predict the frequencies of molecular vibrations, which can be compared with experimental infrared (IR) and Raman spectroscopy data to confirm the calculated structures and understand the bonding within the complex.

Studies on acetate-containing systems, while not always specifically ferric acetate, demonstrate the application of DFT for vibrational analysis of the acetate group. For instance, DFT has been used to investigate the structure and vibrational frequencies of the acetate group, including the characteristic C=O stretching band chem-soc.si. Calculations on acetic acid and its dimer have shown that DFT, with appropriate functionals and basis sets (e.g., B3LYP/6-31G(d,p)), can yield vibrational frequencies that are in good agreement with experimental values, although scaling factors may be necessary to improve accuracy chem-soc.si. The coordination of metal ions to the carboxylate group can lead to shifts in the C=O stretching frequencies, providing insights into the nature of the metal-ligand interaction ajbasweb.com. In trinuclear iron(III) oxo acetate complexes, DFT calculations have been used to simulate IR spectra and assign vibrational bands, including those of the acetate ligands rsc.org. These calculations helped in understanding how coordination of other ligands, like pyridine (B92270) or dinitrogen, affects the acetate vibrations through their influence on the iron centers rsc.orgrsc.org.

Electronic Structure and Spin-State Energetics of Iron Centers

The electronic structure of the iron center in this compound complexes dictates many of their properties, including their magnetic behavior and reactivity. DFT calculations are invaluable for probing the electronic configuration of the iron(III) ion (d⁵) and the energetics of different spin states. Iron(III) can exist in high-spin (S=5/2) or low-spin (S=1/2) states, and the relative energies of these states are influenced by the ligand field provided by the acetate groups and other coordinating molecules.

DFT calculations, often employing hybrid functionals like B3LYP, are commonly used to study the spin-state energetics of iron complexes mdpi.comresearchgate.netnih.gov. For iron(III) complexes, determining the ground spin state (typically high-spin S=5/2) and the energies of excited spin states (e.g., S=3/2, S=1/2) is crucial for understanding their magnetic properties and potential spin crossover phenomena nih.govnih.govpnas.org. Studies on trinuclear iron(III) oxo acetate complexes have utilized DFT with a Broken Symmetry approach to simulate antiferromagnetic couplings between the iron centers and extract coupling constants, revealing how ligand coordination can affect the magnetic ground state rsc.org. The total spin in the ground states of these complexes has been shown to change depending on the number of coordinated ligands rsc.org. Resonant Inelastic X-ray Scattering (RIXS) experiments, combined with theoretical analysis, can provide insights into the electronic structure and spin-state energetics of iron centers in complexes with acetate bridges nih.govacs.org.

Ligand Binding Energy Calculations and Affinity Predictions

Understanding the strength of the interaction between the iron(III) center and the acetate ligand is fundamental to comprehending the stability and reactivity of this compound complexes. DFT calculations can be used to compute ligand binding energies, providing a quantitative measure of this interaction. These calculations can also help predict the relative affinities of different ligands for the iron(III) center in the presence of acetate.

Computational studies have investigated the binding affinities of various ligands, including acetate, to iron(III) centers in different chemical environments rsc.orgrsc.org. For example, DFT calculations have been used to study the binding of acetate to iron(III) porphine (B87208) and ferriprotoporphyrin IX, showing that acetate binds relatively weakly compared to other anionic ligands like hydroxide (B78521) rsc.orgrsc.org. These studies can be performed in both gas phase and with implicit solvent corrections to account for the surrounding environment rsc.orgrsc.org. Ligand binding energies of acetate to metal clusters have also been calculated using DFT, demonstrating how the binding energy can be influenced by the position of the ligand and the presence of substituents on the acetate group researchgate.net.

Quantum Chemical Modeling of Reaction Intermediates and Mechanisms

Quantum chemical methods, including DFT, are powerful tools for investigating the mechanisms of reactions involving this compound complexes. By calculating the energies and structures of reaction intermediates and transition states, computational chemistry can provide detailed insights into reaction pathways, activation barriers, and the factors that govern reactivity.

Quantum chemical studies have been applied to model reaction mechanisms in various iron-containing systems, including enzymes with iron active sites nih.govrsc.orgacs.org. While specific studies on reactions of this compound itself are less highlighted in the search results, the methodology is directly applicable. For instance, quantum chemical approaches have been used to study reaction mechanisms in redox-active metalloenzymes, involving the calculation of relative energies of intermediates and activation energies for transitions between them acs.org. These studies often employ hybrid DFT functionals and involve geometry optimizations of intermediates and transition states acs.org. The quantum chemical cluster approach is a common strategy, where a relatively small part of the enzyme active site, including the metal center and its ligands, is modeled quantum mechanically acs.org. This approach can provide detailed energy profiles and structural information about the reaction sequence acs.org.

Molecular Dynamics Simulations for Solution Behavior and Water Interactions

Molecular Dynamics (MD) simulations are computational techniques used to simulate the time evolution of a system of atoms and molecules. For this compound in solution, MD simulations can provide insights into its behavior in the presence of solvent molecules, such as water. This includes studying solvation structures, ion pairing, and the dynamics of interactions between the complex and the solvent.

MD simulations have been used to study the interactions of metal ions and carboxylates, including acetate, in aqueous solutions acs.organalis.com.myacs.orgresearchgate.netrsc.orgpku.edu.cn. These simulations can reveal details about the hydration structure around the ions and the formation of ion pairs acs.orgresearchgate.netpku.edu.cn. Studies have investigated the binding of divalent cations to aqueous acetate using classical MD simulations, sometimes guided by experimental techniques like Raman spectroscopy rsc.org. These simulations can help elucidate the structural and energetic details of the interaction between the acetate anion and metal ions in water rsc.org. The effect of different cations on the water structure in acetate solutions has also been characterized using a combination of experimental techniques and MD simulations researchgate.net. MD simulations can also be used to study the aggregation behavior of molecules in solution and their dissolution in water analis.com.my.

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches for Large Iron-Containing Systems

For large systems involving this compound, such as in biological environments or extended materials, a purely quantum mechanical description can be computationally prohibitive. Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approaches offer a solution by treating the most chemically relevant part of the system (e.g., the iron center and its immediate ligands) quantum mechanically, while the rest of the system is described using a less computationally expensive molecular mechanics force field researchgate.netfrontiersin.orgnih.govrsc.org.

QM/MM methods are particularly useful for studying the behavior of metal complexes in complex environments like proteins or solutions researchgate.netfrontiersin.orgnih.govrsc.orgresearchgate.net. These methods allow for an accurate description of the electronic structure and reactivity in the QM region while accounting for the influence of the surrounding environment treated by MM frontiersin.orgrsc.org. QM/MM simulations have been applied to investigate the mechanisms of reactions in metalloenzymes with iron active sites rsc.orgcsus.edu. The QM region typically includes the metal center and the ligands directly involved in the reaction acs.orgacs.org. Different embedding schemes are used to treat the electrostatic coupling between the QM and MM regions nih.gov. QM/MM approaches can incorporate polarization effects, where the electron density of the QM region is influenced by the MM environment researchgate.net.

Emerging Research Areas and Future Directions

Exploration of Novel Ferric Acetate (B1210297) Derivatives with Tunable Properties

Research is actively pursuing the creation of novel ferric acetate derivatives with properties that can be precisely controlled for specific applications. The core structure of basic iron acetate features a trinuclear iron cluster. wikipedia.org Analogous compounds with other transition metals like chromium(III), ruthenium(III), vanadium(III), manganese(III), and rhodium(III) exist, suggesting potential for creating mixed-metal or substituted acetate derivatives with modified electronic and structural properties. wikipedia.org

Recent work has demonstrated the synthesis and characterization of novel iron-based coordination compounds. For instance, a novel iron(II) aceto EMIM ionic compound, Fe₄(OAc)₁₀[EMIM]₂, has been synthesized. acs.orgresearchgate.net This compound can be classified as a metal-containing ionic liquid, exhibiting a melting temperature of approximately 94 °C. acs.orgresearchgate.net Its thermal stability is noted to be higher than its manganese counterpart and [EMIM][OAc], though lower than iron(II) acetate. acs.orgresearchgate.net The synthesis of Fe(III)-acetate complexes incorporating various ligand frameworks, such as salan, salen, and salalen, has also been reported. rsc.org These complexes have been investigated for their catalytic applications, and studies have explored the relationships between their structure and activity. rsc.org Furthermore, the exploration of iron(III) carbene complexes is underway, focusing on tuning their excited state energies for applications in photoredox catalysis and upconversion processes. acs.org Theoretical modeling and structure-property relationship studies play a crucial role in guiding the design of ligands for these complexes to achieve desired photophysical and photochemical properties. acs.org

Table 1: Properties of a Novel Iron(II) Aceto EMIM Compound

PropertyValue
Empirical FormulaFe₄(OAc)₁₀[EMIM]₂
ClassificationMetal-containing ionic liquid
Melting Temperature~94 °C
Thermal StabilityHigher than Mn analogue and [EMIM][OAc]

Integration into Multifunctional Materials Systems for Advanced Applications

In contemporary research, this compound has been incorporated into novel material systems for diverse applications. Cellulose (B213188)/iron acetate nanofibers have been developed and show promise for bone tissue engineering applications. mdpi.com These composite materials have demonstrated biocompatibility with human fetal-osteoblast cells, supporting cell attachment and proliferation. mdpi.com The presence of iron ions released from these nanofibers has been shown to enhance hypoxia-inducible factor-1α expression, highlighting the role of iron's magnetic properties in bone remodeling scaffolds. mdpi.com Such biomaterials are being explored for potential future applications in drug delivery, cancer treatment, and as antibacterial agents. mdpi.com Iron oxide nanoparticles (IONPs), often derived from iron precursors like this compound, are also extensively investigated for various biomedical uses, including bone grafting, hyperthermia-based cancer therapy, and targeted drug delivery. mdpi.com Beyond biomedicine, iron-based materials, including those potentially derived from this compound, are being integrated into multifunctional systems for energy and environmental applications. These include metal oxide nanoparticles like Fe₃O₄ and AgFeO₂ used in water remediation, air purification, sensing, and catalysis. nih.govresearchgate.netdiva-portal.org this compound is also identified as a potential precursor for the synthesis of iron metal-organic frameworks (MOFs), a class of porous materials with significant potential in catalysis and gas storage due to their tunable structures and properties. acs.orgnih.govlmaleidykla.lt Furthermore, this compound has been employed as an oxidant in the synthesis of Ag@polycarbazole nanocomposites, materials with potential applications in organic electronic devices. researchgate.net

Development of Advanced In-situ Characterization Techniques for Real-time Reaction Monitoring

The development and application of advanced in-situ characterization techniques are critical for gaining a fundamental understanding of the formation mechanisms, structural evolution, and reaction pathways involving this compound and its derivatives in real-time. In-situ techniques allow researchers to monitor chemical processes as they occur, providing invaluable insights that are difficult to obtain from ex-situ analysis alone.

A range of in-situ methods are employed in materials chemistry and catalysis research, including in-situ Raman spectroscopy, in-situ infrared spectroscopy, in-situ X-ray absorption spectroscopy (XAS), and in-situ transmission electron microscopy (TEM). rsc.org In-situ Raman spectroscopy, for instance, offers the unique advantage of real-time monitoring of changes in catalyst surface structure and the identification of reaction intermediates under actual reaction conditions. rsc.org Surface-Enhanced Raman Spectroscopy (SERS) in an in-situ mode provides high sensitivity for monitoring surface intermediates. rsc.org While specific studies detailing the in-situ monitoring of this compound reactions using these techniques were not prominently featured in the search results, these methods are broadly applicable to understanding the behavior of iron-containing compounds in various chemical environments. For example, in-situ techniques have been used to study the morphological reconstruction of iron-containing catalysts during reactions. rsc.org The application of such advanced in-situ characterization to this compound synthesis, decomposition, or its role as a catalyst or precursor in material formation would provide crucial data for optimizing processes and understanding structure-property relationships. Future research is expected to increasingly leverage these techniques to gain deeper mechanistic insights into the role of this compound in complex chemical transformations.

Sustainable Synthesis Routes and Green Chemistry Approaches for this compound Production

Aligned with the principles of green chemistry, there is a growing emphasis on developing sustainable synthesis routes for chemical compounds, including this compound and related iron-based materials. Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. tandfonline.comroyalsocietypublishing.org Key aspects include using renewable feedstocks, environmentally friendly solvents, and energy-efficient methodologies. royalsocietypublishing.org

Traditional methods for synthesizing this compound exist, such as the acetic acid/hydrogen peroxide type synthesis. lmaleidykla.lt However, research is exploring greener alternatives for producing iron-containing compounds that could potentially be applied or adapted for this compound synthesis. An example of a green synthesis method is the preparation of Fe(III)-tannate microstructures, which utilized iron(II) acetate and tannic acid in an aqueous solution at room temperature. mdpi.com This approach is highlighted as environmentally friendly, cost-effective, and easily scalable. mdpi.com The use of water as a solvent, a renewable feedstock (tannic acid), and ambient reaction conditions align well with green chemistry principles. mdpi.com Future directions in this compound production are likely to focus on minimizing waste, reducing energy consumption, and employing safer reagents and solvents, potentially exploring biosynthesis or methods utilizing natural precursors, consistent with broader trends in sustainable chemistry. royalsocietypublishing.org

Computational Design and Prediction of New this compound Catalysts and Materials

Computational methods are becoming indispensable tools in the design and discovery of new catalysts and materials, offering the ability to predict properties and reaction pathways before experimental synthesis. Techniques such as density functional theory (DFT) and machine learning are at the forefront of this area. acs.orgnih.goveep1987.comresearchgate.net

Computational strategies are employed with several goals in mind, including understanding the structure-reactivity relationships, detailing the energetics of chemical dynamics at catalytic sites, discovering underlying structure-function relationships, and predicting novel materials with superior properties. acs.orgnih.gov DFT is a powerful tool for evaluating the catalytic properties of materials at the atomic scale and understanding reaction mechanisms. nih.govresearchgate.net Machine learning approaches can significantly accelerate the discovery process by enabling the rapid screening of potential high-performance materials and facilitating the inverse design of catalysts with desired characteristics. eep1987.comresearchgate.net While direct computational studies focused solely on predicting novel this compound structures or catalysts were not explicitly detailed, these computational methodologies are highly relevant to iron-based systems and coordination compounds. For example, theoretical modeling informs the design of iron(III) carbene complexes with tunable photophysical properties. acs.org Computational design is also being applied to the functionalization of metal-organic framework nodes for catalysis, where iron-based nodes, potentially derived from precursors like this compound, are of interest. acs.orgnih.govlmaleidykla.lt The ability of computational methods to predict the behavior of iron centers in different coordination environments and their interactions with various substrates makes them valuable for guiding the synthesis and application of new this compound-based catalysts and materials.

Table 2: Computational Methods in Catalyst and Material Design

MethodKey ApplicationsRelevance to this compound
Density Functional Theory (DFT)Evaluating catalytic properties, understanding reaction mechanisms, predicting reactivity trendsApplicable to understanding electronic structure and reactivity of Fe in this compound and its derivatives. nih.govresearchgate.net
Machine LearningHigh-throughput screening, inverse design of materials, predicting performanceCan be used to accelerate the discovery and design of this compound-based catalysts and materials. eep1987.comresearchgate.net
Computational DesignUnderstanding structure-function relationships, predicting novel materialsRelevant for designing new ligands for iron complexes and functionalized MOF nodes using iron precursors. acs.orgacs.orgnih.gov

Q & A

Q. What are the standard methods for synthesizing ferric acetate, and how do experimental conditions affect product purity?

this compound (Fe(CH₃COO)₃) is typically synthesized via redox reactions or hydrolysis. A common method involves reacting iron with acetic acid in the presence of an oxidizing agent (e.g., hydrogen peroxide). For example, ferrous acetate (Fe(C₂H₃O₂)₂) can be oxidized to this compound using H₂O₂, as demonstrated in precipitation reactions . Purity is influenced by factors like reagent stoichiometry, reaction time, and pH control. Impurities such as unreacted Fe²⁺ or residual acetic acid can be minimized by optimizing oxidation conditions and employing vacuum drying .

Q. How can researchers validate the identity and purity of synthesized this compound?

Key characterization techniques include:

  • FTIR spectroscopy : To confirm acetate ligand bonding (e.g., peaks at ~1580 cm⁻¹ for asymmetric COO⁻ stretching) .
  • X-ray diffraction (XRD) : For crystallinity analysis, though this compound is often amorphous .
  • Elemental analysis : To verify Fe:C:O ratios via ICP-OES or CHNS analyzers .
  • Solubility tests : this compound is insoluble in water but soluble in ethanol, which distinguishes it from ferrous acetate .

Q. What are the primary applications of this compound in material science and analytical chemistry?

  • Mordant in dyeing : Enhances dye adhesion to textiles via coordination with cellulose .
  • Nanocomposite synthesis : Acts as a precursor for Fe₃O₄-based electrorheological materials when intercalated with polar compounds (e.g., sodium acetate) .
  • Antioxidant assays : Used in FRAP (Ferric Reducing Antioxidant Power) assays to quantify antioxidant activity in biological samples .

Advanced Research Questions

Q. How can researchers address contradictions in reported synthesis pathways for this compound?

Discrepancies in synthesis methods (e.g., direct oxidation vs. pyrolysis of ferrous acetate) often arise from competing redox pathways or undefined byproducts. For example:

  • Pyrolysis of this compound yields Fe₃O₄ (magnetite) but may produce toxic gases like acetaldehyde .
  • Electrochemical methods vs. chemical oxidation: Electrochemical routes offer better control over Fe³⁺ yield but require specialized equipment .
    Resolution : Use complementary characterization (e.g., TGA-MS for pyrolysis byproducts or cyclic voltammetry to monitor redox steps ).

Q. What experimental design considerations are critical for optimizing this compound-based nanocomposites?

In electrorheological nanocomposites (e.g., Fe₃O₄/CH₃COONa/CMS), performance depends on:

  • Intercalation efficiency : Polar molecules like sodium acetate must occupy Fe₃O₄ interlayers to enhance dielectric properties. FTIR and SEM are used to verify intercalation .
  • Particle size control : Smaller Fe₃O₄ nanoparticles (~10–12 nm) improve dispersion in carboxymethyl starch (CMS) matrices .
  • Response surface methodology (RSM) : Statistically optimizes variables (e.g., CMS concentration, curing temperature) to maximize shear stress or conductivity .

Q. How can this compound’s role in antioxidant assays lead to methodological pitfalls?

In FRAP assays, this compound’s redox activity may interfere with sample analysis:

  • False positives : Ferric ions in samples (e.g., iron-rich biological fluids) can artificially inflate antioxidant readings .
  • pH sensitivity : Acetate buffer (pH 3.6) stabilizes Fe³⁺ but may denature heat-labile antioxidants .
    Mitigation : Include blank controls with this compound and validate results via parallel assays (e.g., DPPH or ABTS) .

Q. What advanced techniques resolve structural ambiguities in this compound coordination chemistry?

The compound’s "basic" form (Fe(C₂H₃O₂)₂OH) has disputed coordination geometry. Strategies include:

  • EXAFS/XANES : To probe Fe-O bond lengths and ligand arrangement .
  • Mössbauer spectroscopy : Distinguishes Fe²⁺/Fe³⁺ oxidation states in mixed-valence byproducts .
  • DFT calculations : Model ligand-field stabilization energies to predict stable configurations .

Methodological Guidelines

Q. How should researchers document synthesis protocols for reproducibility?

  • Step-by-step detail : Specify reagent grades (e.g., glacial acetic acid vs. dilute), drying temperatures, and oxidation times .
  • Supporting Information : Provide raw XRD/FTIR data, RSM design matrices, and statistical validation (e.g., ANOVA for optimization experiments) .

Q. What safety protocols are essential when handling this compound?

  • Decomposition risks : this compound decomposes under light, releasing acetic acid vapors. Store in amber glassware at ≤4°C .
  • Pyrolysis hazards : Conduct reactions in fume hoods with gas scrubbers to trap acetaldehyde .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.